molecular formula C₃₂H₄₅N₉O₁₀S B612511 tos-GPR-ANBA-IPA acetate CAS No. 2070009-46-8

tos-GPR-ANBA-IPA acetate

Cat. No.: B612511
CAS No.: 2070009-46-8
M. Wt: 747.82
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Description

The Peptide Backbone: Tos-Gly-Pro-Arg

The design of the peptide portion of a synthetic substrate is critical for its specificity towards a target enzyme. The sequence is often modeled after the natural substrate of the protease of interest. karger.com

Tos- (Tosyl group): The N-terminus of the peptide is blocked with a p-toluenesulfonyl (tosyl) group. This serves to prevent unwanted reactions, such as degradation by aminopeptidases, ensuring that the substrate is specifically cleaved internally by the target endopeptidase. frontiersin.orgthermofisher.com

-Gly-Pro-Arg- (Glycyl-Prolyl-Arginine): This tripeptide sequence is designed to mimic the natural cleavage sites for certain serine proteases. frontiersin.org The specificity of a protease is largely determined by the amino acid residues of the substrate that fit into the enzyme's active site pockets, designated S1, S2, S3, and so on. embopress.org For many trypsin-like serine proteases, a basic amino acid like Arginine (Arg) is preferred at the P1 position (the residue just before the cleavage site). tandfonline.com The Proline (Pro) at the P2 position and Glycine (B1666218) (Gly) at the P3 position further refine the substrate's specificity for the target enzyme. embopress.org For instance, substrates with the Pro-Phe-Arg sequence have been developed for plasma and glandular kallikreins. karger.com

The Reporter Moiety: ANBA-IPA

The reporter group is the part of the substrate that generates a detectable signal upon enzymatic cleavage. In this compound, the reporter is a derivative of 5-amino-2-nitrobenzoic acid (ANBA).

ANBA (5-Amino-2-Nitrobenzoic Acid): This molecule serves as a chromogenic reporter. grafiati.com When the peptide is cleaved from the ANBA group, the free aminonitrobenzoic acid derivative can be detected, often through a change in its absorbance of light. chromogenicsubstrates.com The use of ANBA derivatives can improve the specificity of peptide substrates compared to more common reporters like p-nitroaniline (pNA). grafiati.com

-IPA (Isopropylamide): The ANBA molecule is further modified with an isopropylamide group. This modification can influence the substrate's solubility and its interaction with the target enzyme, potentially enhancing its performance in an assay.

Properties

CAS No.

2070009-46-8

Molecular Formula

C₃₂H₄₅N₉O₁₀S

Molecular Weight

747.82

sequence

One Letter Code: Tos-GPR-ANBA-IPA

Synonyms

tos-GPR-ANBA-IPA acetate

Origin of Product

United States

Stereochemical and Molecular Features

Stereochemical Considerations in Peptide Substrate Design

The amino acids that make up the peptide backbone are chiral molecules (with the exception of glycine). The specific stereochemistry (the L- or D-configuration) of each amino acid is crucial for proper recognition by the enzyme's active site. frontiersin.org Proteases are highly stereospecific, and typically only recognize substrates composed of L-amino acids, which are the naturally occurring form. embopress.org The use of D-amino acids in certain positions can be a strategy to create more selective substrates or inhibitors. chromogenicsubstrates.com

Characterization of the ANBA-IPA Moiety as a Chromogenic/Luminogenic Unit

Molecular Features Conferring Chromogenic/Luminogenic Capabilities

The ability of Tos-Gly-Pro-Arg-ANBA-IPA acetate (B1210297) to signal enzymatic activity lies in the properties of the ANBA reporter group. grafiati.commedchemexpress.com Such substrates are referred to as chromogenic or luminogenic. thermofisher.comgoogle.com

Chromogenic Properties: A chromogenic substrate produces a colored product upon cleavage. chromogenicsubstrates.com In its uncleaved state, the ANBA moiety is linked to the peptide, and its light-absorbing properties are different from the free, cleaved form. Enzymatic hydrolysis of the amide bond linking the peptide to the ANBA group results in the release of the ANBA derivative. grafiati.com This product will have a distinct absorbance spectrum, and the rate of its formation can be measured spectrophotometrically to determine the enzyme's activity. chromogenicsubstrates.comchromogenicsubstrates.com

Luminogenic Potential: While primarily described as a chromogenic substrate, some sources also refer to its use in luminescence measurements. medchemexpress.comtargetmol.com Luminogenic substrates produce light as a result of the enzymatic reaction. This can occur through various mechanisms, such as fluorescence resonance energy transfer (FRET) or the generation of a product that is a substrate for a secondary light-producing enzyme like luciferase. thermofisher.comdntb.gov.ua The specific mechanism for the luminogenic application of this particular substrate is not detailed in the provided search results.

Synthesis Methodologies for Tos Gly Pro Arg Anba Ipa Acetate

General Strategies for Oligopeptide Synthesis

The synthesis of the Gly-Pro-Arg oligopeptide sequence can be achieved through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPS). nih.gov Both approaches have distinct advantages and are chosen based on the desired scale, purity requirements, and complexity of the peptide. openaccessjournals.com

Table 1: Comparison of SPPS and Solution-Phase Synthesis Strategies
FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (SPS)
PrincipleThe peptide chain is assembled stepwise while anchored to an insoluble polymer resin. powdersystems.combachem.comPeptide chains are synthesized in a homogenous solution, with purification after each step. ekb.egresearchgate.net
PurificationExcess reagents and by-products are removed by simple filtration and washing. du.ac.inRequires purification (e.g., crystallization, chromatography) of intermediates after each coupling step. openaccessjournals.com
Speed & AutomationFast, efficient, and easily automated, making it suitable for long peptides and library synthesis. bachem.comGenerally slower, more labor-intensive, and less amenable to automation. researchgate.net
ScalabilityTypically used for research-scale (mg to g); large-scale can be costly due to high reagent excess. nih.govWell-suited for large-scale industrial production (kg) due to better cost-efficiency and defined intermediate quality. nih.gov
MonitoringCan be monitored in real-time on automated synthesizers. bachem.comIntermediates can be fully characterized at each stage, ensuring high final purity.

SPPS is the most common method for laboratory-scale peptide synthesis due to its efficiency and amenability to automation. powdersystems.combachem.com The process begins by anchoring the C-terminal amino acid (in this case, Arginine) to an insoluble resin support via a linker. du.ac.innih.gov The peptide chain is then elongated in the C-to-N direction through repeated cycles of Nα-protecting group removal (deprotection) and coupling of the next protected amino acid. powdersystems.com

For the Gly-Pro-Arg sequence, the synthesis would proceed as follows:

Resin Loading: An Nα-protected Arginine, with its side chain also protected, is covalently attached to a suitable resin (e.g., Wang or Rink Amide resin). nih.gov

Deprotection: The Nα-protecting group (commonly Fmoc) is removed using a base like piperidine. wikipedia.org

Coupling: The next Nα-protected amino acid (Proline) is activated with a coupling reagent and added to the resin, forming a peptide bond. peptide.com

Iteration: The deprotection and coupling steps are repeated for Glycine (B1666218).

Cleavage: Once the peptide is fully assembled, it is cleaved from the resin, typically with a strong acid like trifluoroacetic acid (TFA), which also removes the side-chain protecting groups. powdersystems.com

Solution-phase synthesis, while more traditional and labor-intensive, is often preferred for large-scale production and when rigorous purification of intermediates is necessary. nih.govekb.eg This method can be performed via a stepwise approach or a fragment condensation strategy.

In a stepwise synthesis of Tos-Gly-Pro-Arg, the peptide would be built one amino acid at a time, starting from the C-terminus. For example, protected Proline would be coupled to a protected Arginine ester, followed by purification, deprotection, and coupling to Tos-Gly. ekb.eg

Alternatively, in fragment condensation, smaller peptide fragments (e.g., Tos-Gly and Pro-Arg) are synthesized and purified separately before being coupled together. nih.gov This approach can improve efficiency for longer peptides but carries a higher risk of racemization at the C-terminal residue of the activating fragment. uni-kiel.de

Solid-Phase Peptide Synthesis (SPPS) Approaches

Incorporation of the Tosyl Protecting Group

The tosyl (Ts) group, derived from p-toluenesulfonic acid, serves as a robust protecting group for the N-terminal amine of Glycine. wikipedia.org It is stable under a wide range of conditions used during peptide synthesis, including the acidic conditions often used for Boc group removal and the basic conditions for Fmoc group removal. researchgate.nettcichemicals.com

The tosyl group is typically introduced at the beginning of the synthesis by reacting glycine (or a glycine ester) with tosyl chloride (Ts-Cl) under basic conditions. scispace.com For the synthesis of Tos-GPR-ANBA-IPA, the pre-formed Tos-Gly-OH is used as the starting building block for coupling with the Pro-Arg dipeptide (in solution-phase) or as the final amino acid to be coupled in an SPPS protocol. cdnsciencepub.com While highly stable, the tosyl group requires harsh conditions for removal, such as strong acids (HBr, H₂SO₄) or reduction with sodium in liquid ammonia, which is why it is used as a permanent N-terminal cap in this substrate rather than a temporary protecting group. wikipedia.orglibretexts.org

Coupling Chemistry for the ANBA-IPA Chromogenic/Luminogenic Moiety

The final and crucial stage of the synthesis is the attachment of the ANBA-IPA (amino-nitro-benzoic acid isopentylamide) reporter group to the C-terminus of the peptide. The synthesis of chromogenic substrates, particularly those ending in an amide linkage to a poorly nucleophilic aromatic amine like a nitroaniline derivative, presents a significant chemical challenge. beilstein-journals.org

The most direct method for forming the C-terminal amide is to couple the free carboxylic acid of the fully protected peptide (Tos-Gly-Pro-Arg-OH) with the amine of the pre-synthesized ANBA-IPA moiety. This is a solution-phase fragment condensation reaction.

Peptide Preparation: The protected peptide fragment, Tos-Gly-Pro-Arg-OH, is synthesized using either SPPS or solution-phase methods. If using SPPS on a standard Wang resin, the final cleavage with TFA yields the peptide with a free C-terminal carboxylic acid. nih.gov

Carboxyl Activation: The C-terminal carboxyl group of the peptide is activated to make it susceptible to nucleophilic attack by the amine of the ANBA-IPA. This activation is the most critical step and is achieved using a variety of coupling reagents. peptide.com

Coupling: The activated peptide is then reacted with the ANBA-IPA amine in an appropriate solvent (like DMF) to form the final amide bond.

An alternative SPPS strategy involves anchoring the chromophore to the resin first. For instance, a derivative of p-phenylenediamine (B122844) has been attached to a trityl resin, followed by peptide synthesis and subsequent oxidation of the amino group to a nitro group to form a p-nitroanilide substrate. bmc-rm.org A similar strategy could theoretically be adapted for ANBA-IPA if a suitable handle is designed. Other advanced methods include using backbone amide linkers, which leave the C-terminus free for modification on the resin. nih.gov

Optimizing the coupling reaction is essential to maximize the yield of the final conjugate and, crucially, to minimize side reactions, particularly racemization of the C-terminal arginine residue. creative-peptides.compeptide.com

Key Optimization Parameters:

Coupling Reagents: The choice of coupling reagent is paramount. Carbodiimides like DCC and EDC were early choices but can lead to side reactions. omizzur.com Modern onium salts (phosphonium and aminium/uronium) are generally more efficient and provide higher purity products. peptide.comsigmaaldrich.com

Additives: To suppress racemization and improve reaction rates, coupling reagents are almost always used with additives. uni-kiel.de Hydroxybenzotriazole (HOBt) is a classic additive, while 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and OxymaPure are newer, often more effective alternatives that can reduce epimerization and enhance reactivity. creative-peptides.comcreative-peptides.com

Base: Onium salt-mediated couplings require a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to deprotonate the carboxylic acid and neutralize acidic by-products. The choice and amount of base can influence the extent of racemization. creative-peptides.com

Solvent and Temperature: The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). creative-peptides.com Lowering the reaction temperature can sometimes reduce the rate of racemization, although this may also slow the desired coupling reaction. peptide.com

Table 2: Common Coupling Reagents and Additives for C-Terminal Amide Formation
Reagent TypeExamplesAdditiveKey Characteristics
CarbodiimideEDC (water-soluble), DCC, DICHOBt, HOAt, OxymaPureCost-effective but higher risk of racemization and side products (N-acylurea) without additives. omizzur.comcreative-peptides.com
Phosphonium SaltBOP, PyBOP, PyAOP- (Incorporated)Highly efficient, especially for sterically hindered couplings and fragment condensation. peptide.comsigmaaldrich.com PyAOP is very effective but more expensive.
Aminium/Uronium SaltHBTU, TBTU, HATU, HCTU, COMU- (Incorporated)Very fast and efficient; widely used in automated SPPS. sigmaaldrich.comwikipedia.org HATU is particularly effective due to the aza-group, while COMU is noted for high reactivity and safety profile. peptide.com

Following the coupling reaction, the final product, tos-GPR-ANBA-IPA, is purified, typically using reversed-phase high-performance liquid chromatography (RP-HPLC). The acetate (B1210297) salt is then formed by treatment with acetic acid or by purification using an acetate-containing mobile phase, which can improve the compound's stability and solubility.

Compound Names

Abbreviation/Common NameFull Chemical Name
ANBA-IPAAmino-nitro-benzoic acid isopentylamide moiety
Boctert-Butoxycarbonyl
BOP(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate
DCCN,N'-Dicyclohexylcarbodiimide
DICN,N'-Diisopropylcarbodiimide
DIPEAN,N-Diisopropylethylamine
DMFDimethylformamide
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
Fmoc9-Fluorenylmethyloxycarbonyl
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
HBTUN,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate
HOBtHydroxybenzotriazole
HOAt1-Hydroxy-7-azabenzotriazole
NMMN-Methylmorpholine
pNAp-Nitroanilide
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
TFATrifluoroacetic acid
Tos or TsTosyl (p-Toluenesulfonyl)
tos-GPR-ANBA-IPA acetateNα-Tosyl-Glycyl-L-Prolyl-L-Arginyl-ANBA-IPA acetate salt

Attachment Strategies to the C-terminus of the Peptide Sequence

Purification and Isolation Techniques for Peptide Substrates

Following the initial synthesis, the crude product contains the target peptide as well as a variety of impurities. These can include deletion sequences, truncated peptides, and byproducts from the cleavage and deprotection steps. sigmaaldrich.com Therefore, robust purification and isolation techniques are critical to obtaining the peptide substrate at the required purity for its intended application.

High-performance liquid chromatography (HPLC) is the cornerstone of peptide purification. medchemexpress.com For peptide substrates like Tos-Gly-Pro-Arg-ANBA-IPA acetate, reversed-phase HPLC (RP-HPLC) is the most effective and widely used chromatographic method. medchemexpress.com This technique separates molecules based on their hydrophobicity.

The crude peptide mixture is dissolved in a suitable solvent and loaded onto an RP-HPLC column, which contains a non-polar stationary phase (commonly C18). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is then used to elute the bound components. medchemexpress.com The more hydrophobic a molecule is, the more strongly it binds to the column, and the higher the concentration of organic solvent required to elute it. The various impurities, having different hydrophobic characteristics from the full-length target peptide, are separated.

Preparative RP-HPLC is employed to isolate the pure fraction of the target peptide. nordicbiosite.com The elution is monitored by a UV detector, and fractions corresponding to the main product peak are collected.

Table 1: Representative Parameters for Preparative RP-HPLC Purification

Parameter Value/Condition
Column C18, 10 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)
Gradient 5-60% B over 40 minutes
Flow Rate 20 mL/min
Detection UV at 220 nm and 280 nm

| Loading | Crude peptide dissolved in Mobile Phase A |

Peptides synthesized using solid-phase peptide synthesis (SPPS) and purified by RP-HPLC are typically obtained as trifluoroacetate (B77799) (TFA) salts. targetmol.comchemscene.com This is because TFA is commonly used for the cleavage of the peptide from the resin support and as a mobile phase modifier in HPLC to improve peak shape and resolution. medchemexpress.com However, residual TFA can be undesirable in certain biological applications. targetmol.com Therefore, a counter-ion exchange step is necessary to replace the trifluoroacetate ions with a more biocompatible ion, such as acetate. archive.org

One effective method for performing this exchange is to use the RP-HPLC system itself. medchemexpress.com After the initial purification, the fractions containing the pure peptide (as a TFA salt) are pooled, diluted with water to reduce the acetonitrile concentration, and re-loaded onto the RP-HPLC column. The column is then washed extensively with a buffer containing the new counter-ion, for instance, a solution of acetic acid in water. This process displaces the bound trifluoroacetate ions with acetate ions.

Finally, the peptide acetate salt is eluted from the column using a gradient of acetonitrile in an aqueous solution containing acetic acid. medchemexpress.com The collected fractions are then lyophilized (freeze-dried) to yield the final product as a stable, fluffy powder. targetmol.com This procedure not only exchanges the counter-ion but can also serve as a final polishing step to improve purity. glpbio.com

Chromatographic Methods (e.g., HPLC)

Analytical Techniques for Confirming Synthetic Product Identity and Purity

To ensure the successful synthesis and purification of Tos-Gly-Pro-Arg-ANBA-IPA acetate, a suite of analytical techniques is employed. These methods confirm the identity of the compound and quantify its purity.

Analytical RP-HPLC is used to determine the purity of the final product. A small amount of the lyophilized peptide is analyzed on an analytical RP-HPLC column, which has a smaller internal diameter and particle size than its preparative counterpart, providing higher resolution. The resulting chromatogram should show a single major peak, and the area of this peak relative to the total area of all peaks is used to calculate the purity, which is typically required to be ≥95% or higher. sigmaaldrich.com

Mass spectrometry (MS) is an indispensable tool for confirming the identity of the synthetic peptide. nordicbiosite.com Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to measure the molecular weight of the compound. The experimentally determined molecular mass should match the theoretically calculated mass for Tos-Gly-Pro-Arg-ANBA-IPA acetate (C₃₂H₄₅N₉O₁₀S, Molecular Weight: 747.82 g/mol ). chemscene.com High-resolution mass spectrometry can further confirm the elemental composition.

Table 2: Summary of Analytical Techniques for Product Validation

Technique Purpose Expected Result for Tos-Gly-Pro-Arg-ANBA-IPA Acetate
Analytical RP-HPLC Purity Assessment A single major peak with purity ≥95%

| Mass Spectrometry (ESI-MS) | Identity Confirmation | Experimental mass matching the theoretical mass of 747.82 Da |

Enzymatic Activity and Substrate Specificity of Tos Gly Pro Arg Anba Ipa Acetate

Broad-Spectrum Protease Specificity

The sequence Tos-Gly-Pro-Arg- is designed to mimic the natural cleavage sites for a range of proteases, particularly those with a preference for basic amino acids at the cleavage site. This makes it a substrate for several related enzyme families.

Tos-Gly-Pro-Arg-ANBA-IPA acetate (B1210297) is primarily classified as a substrate for serine proteases. medchemexpress.comamericanchemicalsuppliers.com This broad family of enzymes is characterized by a serine residue in their active site that acts as the nucleophile during catalysis. wikipedia.org Within this family, the substrate shows particular utility for trypsin-like proteases (TLPs), which are defined by their primary specificity for cleaving peptide bonds C-terminal to basic amino acid residues, namely arginine (Arg) or lysine (B10760008) (Lys), at the P1 position. wikipedia.orgnih.gov The Gly-Pro-Arg sequence of the substrate positions arginine as the P1 residue, making it an ideal target for this group of enzymes. nih.govfrontiersin.org

The blood coagulation cascade is regulated by a series of serine proteases. The specific sequence of Tos-Gly-Pro-Arg-ANBA-IPA acetate makes it a substrate for several of these factors.

Thrombin: Research identifies Tos-Gly-Pro-Arg-ANBA-IPA as a p-nitroanilide tripeptide substrate of thrombin. evitachem.com Thrombin's natural substrate is fibrinogen, and synthetic substrates like this one are often patterned after the thrombin cleavage site. medchemexpress.com The specificity of similar substrates, such as Sar-Pro-Arg-pNA for α-thrombin, further highlights the importance of the Pro-Arg sequence for thrombin recognition. medchemexpress.com

Factor Xa: While direct kinetic data for Tos-Gly-Pro-Arg-ANBA-IPA acetate with Factor Xa is not detailed in the provided context, the activity of analogous substrates is well-documented. For instance, Cbz-Lys-Arg-pNA serves as a chromogenic substrate for Factor Xa, indicating that the enzyme recognizes a basic residue (arginine) at the P1 position. medchemexpress.com However, specificity is also conferred by residues at other positions, as shown by the Factor Xa-specific substrate, Suc-Ile-Glu(γ-pip)-Gly-Arg-pNA hydrochloride. medchemexpress.com

Activated Protein C (APC): The structural similarity to known APC substrates suggests a potential interaction. D-Lys(Z)-Pro-Arg-pNA diacetate is a known chromogenic peptide substrate for APC. medchemexpress.com The shared Pro-Arg motif indicates that enzymes like APC, which recognize this sequence, could potentially cleave Tos-Gly-Pro-Arg-ANBA-IPA acetate.

Coagulation FactorExample of a Related Chromogenic SubstrateSubstrate SequenceReference
ThrombinSar-Pro-Arg-pNASar-Pro-Arg medchemexpress.com
Factor XaSuc-Ile-Glu(γ-pip)-Gly-Arg-pNA hydrochlorideSuc-Ile-Glu-Gly-Arg medchemexpress.com
Activated Protein C (APC)D-Lys(Z)-Pro-Arg-pNA diacetateD-Lys(Z)-Pro-Arg medchemexpress.com

The fibrinolytic system, responsible for breaking down blood clots, also utilizes serine proteases that recognize specific peptide sequences.

Plasmin: Plasmin activity can be measured using chromogenic substrates containing a P1 arginine. For example, Cbz-Lys-Arg-pNA is a known substrate for plasmin, demonstrating the enzyme's trypsin-like specificity. medchemexpress.com

Urokinase (uPA): Urokinase-type plasminogen activator is another key enzyme in fibrinolysis. Its activity can be determined using substrates like Z-Val-Gly-Arg-pNA and H-Gly-Glu-pNA, both of which present a P1 arginine to the enzyme's active site. medchemexpress.com

Fibrinolytic ProteaseExample of a Related Chromogenic SubstrateSubstrate SequenceReference
PlasminCbz-Lys-Arg-pNACbz-Lys-Arg medchemexpress.com
Urokinase (uPA)Z-Val-Gly-Arg-pNAZ-Val-Gly-Arg medchemexpress.com

The Gly-Pro-Arg motif is also recognized by other peptidases. For instance, Kallikrein, another serine protease involved in various physiological processes, is known to cleave substrates like Cbz-Lys-Arg-pNA. medchemexpress.com The broad utility of arginine-containing peptide substrates underscores their importance in studying a wide array of enzymatic pathways.

Fibrinolytic System Proteases (e.g., Plasmin, Urokinase)

Elucidating Substrate Recognition Sites

The interaction between a protease and its substrate is highly specific, governed by the shape and chemical properties of the enzyme's active site pockets, which accommodate the amino acid residues of the substrate.

For trypsin-like proteases, the P1 residue of the substrate is the primary determinant of specificity. nih.govnih.gov The defining feature of these enzymes is their ability to cleave peptide bonds following the positively charged amino acids arginine or lysine. wikipedia.org

This specificity is dictated by the structure of the enzyme's S1 binding pocket. wikipedia.org In trypsin-like proteases, the S1 pocket contains a negatively charged aspartic acid or glutamic acid residue at its base. wikipedia.org This acidic residue forms a strong, favorable electrostatic interaction with the positively charged guanidinium (B1211019) group of the P1 arginine residue on the substrate. wikipedia.orgfrontiersin.org This interaction anchors the substrate in the correct orientation for catalysis to occur. The critical nature of this P1 arginine is demonstrated in studies where it is substituted; for example, replacing the P1 arginine with a neutral amino acid like alanine (B10760859) has been shown to abolish trypsin inhibition and cleavage, confirming the residue's essential role in substrate binding and recognition. nih.gov

Influence of P2 and P3 Amino Acids (Proline and Glycine) on Specificity and Hydrolysis Rate

The specificity of thrombin for its substrates is largely dictated by the amino acid residues at the P1, P2, and P3 positions of the peptide sequence, which fit into corresponding subsites (S1, S2, and S3) of the enzyme's active site. In tos-GPR-ANBA-IPA acetate, these positions are occupied by Arginine (P1), Proline (P2), and Glycine (B1666218) (P3).

The presence of a Proline residue at the P2 position is a critical determinant for high-affinity binding and efficient hydrolysis by thrombin. nih.govpnas.org Thrombin's S2 subsite is a hydrophobic pocket that favorably accommodates the rigid, cyclic structure of proline. researchgate.net This interaction locks the substrate into a conformation that is optimal for cleavage. Studies on thrombin specificity have consistently shown a strong preference for proline at P2, and its presence significantly enhances the rate of hydrolysis compared to other amino acids. nih.govpnas.orgpnas.org While other residues like aliphatic amino acids can be tolerated at P2, proline remains the most favored. nih.gov

The Glycine residue at the P3 position also contributes to the substrate's specificity. The S3 subsite of thrombin is relatively unrestrictive but generally disfavors bulky or negatively charged amino acids. nih.gov Glycine, being the smallest amino acid, fits comfortably into this subsite without steric hindrance. While thrombin can accommodate other small, non-acidic residues like threonine or even arginine at P3, glycine is frequently found in this position in both synthetic and natural thrombin substrates. nih.gov The combination of Glycine at P3 and Proline at P2 creates a peptide sequence that is highly selective for thrombin, contributing to a high catalytic efficiency (kcat/Km).

Residue PositionAmino AcidRole in Thrombin Specificity
P3 Glycine (Gly)Fits into the relatively unrestricted S3 subsite without steric hindrance, contributing to favorable binding. Dislike for acidic residues in this position is noted. nih.gov
P2 Proline (Pro)Critically important for high-affinity binding. Its rigid structure fits optimally into the hydrophobic S2 subsite of thrombin, enhancing the rate of hydrolysis. nih.govpnas.org
P1 Arginine (Arg)Essential for recognition by the S1 subsite of thrombin, which has a strong preference for basic amino acids.

Comparative Analysis with Other Synthetic Peptide Substrates (e.g., pNA, AMC-based)

This compound belongs to a class of synthetic chromogenic substrates used to assay serine proteases. Its performance and utility can be understood by comparing it with other common classes of substrates, primarily those based on p-nitroanilide (pNA) and 7-amino-4-methylcoumarin (B1665955) (AMC).

p-Nitroanilide (pNA) Substrates: Substrates like Tos-Gly-Pro-Arg-pNA (Chromozym-TH) are widely used and well-characterized. nih.govnih.gov Upon cleavage, they release p-nitroaniline, a yellow chromophore that can be detected at approximately 405 nm. openbiochemistryjournal.com The kinetic parameters for thrombin with pNA substrates are well-documented, making them useful for comparative studies. nih.govthieme-connect.comnih.gov For instance, the kcat/Km ratio for human α-thrombin with Chromozym-TH is high, indicating it is an efficient substrate. thieme-connect.com

7-Amino-4-methylcoumarin (AMC) Substrates: AMC-based substrates are fluorogenic, meaning they release a fluorescent product (AMC) upon enzymatic hydrolysis. frontiersin.orgnih.gov This generally provides higher sensitivity compared to chromogenic assays, allowing for the detection of lower enzyme concentrations. researchgate.net The kinetic constants for thrombin with AMC-linked substrates have been shown to be comparable to their pNA counterparts, though the detection method differs. pnas.org

ANBA-based Substrates: The use of 5-amino-2-nitrobenzoic acid (ANBA) derivatives as the chromophore represents an advancement in substrate design. A key advantage of ANBA-based substrates is their potential for increased specificity. Research has shown that by coupling selective tripeptide sequences to ANBA derivatives, the rate of hydrolysis by other related proteases (such as kallikrein, plasmin, or Factor Xa) can be significantly reduced compared to the corresponding pNA peptides. nih.gov This enhanced specificity makes ANBA substrates particularly valuable for measuring thrombin activity in complex biological samples where multiple proteases may be present. nih.gov While the Km values for ANBA-peptides and their pNA counterparts are often in the same order of magnitude, the decreased susceptibility of ANBA substrates to off-target cleavage improves the accuracy of specific thrombin measurements. nih.gov

Substrate TypeReporter GroupDetection MethodKey Characteristics
pNA-based p-Nitroanilide (pNA)Colorimetric (Absorbance at ~405 nm)Well-characterized, widely used, good for kinetic studies. nih.gov
AMC-based 7-Amino-4-methylcoumarin (AMC)Fluorometric (Excitation ~380 nm, Emission ~460 nm)High sensitivity, suitable for low enzyme concentrations. frontiersin.orgresearchgate.net
ANBA-based 5-Amino-2-nitrobenzoic acid (ANBA)ColorimetricIncreased specificity, reduced hydrolysis by other proteases compared to pNA substrates. nih.gov

Mechanism of Luminescence/chromogenic Signal Generation from Tos Gly Pro Arg Anba Ipa Acetate Hydrolysis

Principles of Enzymatic Cleavage and Reporter Group Release

The hydrolysis of tos-GPR-ANBA-IPA acetate (B1210297) is initiated by the specific recognition and cleavage of its peptide backbone by a protease. The peptide sequence, Glycyl-Prolyl-Arginine (Gly-Pro-Arg), is a well-established recognition motif for several serine proteases, most notably thrombin. nih.govsci-hub.senih.gov The enzyme's active site accommodates the peptide, positioning the scissile bond—the amide linkage between the C-terminal arginine and the ANBA-IPA reporter group—for catalytic hydrolysis.

The specificity of this cleavage is dictated by the interaction between the amino acid residues of the substrate and the subsites of the enzyme's active site. Following the nomenclature of Schechter and Berger, the substrate residues are designated as...P3-P2-P1-P1'... where the cleavage occurs between P1 and P1'. In tos-GPR-ANBA-IPA acetate, the P1 residue is Arginine, a key determinant for recognition by trypsin-like serine proteases. nih.govnih.gov The P2 (Proline) and P3 (Glycine) residues also contribute to the binding affinity and specificity. acs.orgresearchgate.net

Upon binding, the protease catalyzes the hydrolytic cleavage of the amide bond between the arginine residue and the nitrogen of the ANBA-IPA moiety. This enzymatic reaction releases the ANBA-IPA molecule, which is the chromogenic and luminogenic reporter group. The N-terminal tosyl (Tos) group serves as a blocking group, preventing non-specific degradation by exopeptidases. acs.org

Photophysical Basis of ANBA-IPA Luminescence

The generation of a light signal upon cleavage of this compound is a direct consequence of the change in the photophysical properties of the ANBA-IPA reporter group. In its conjugated, unhydrolyzed state, the reporter group is essentially non-luminescent, while the free, hydrolyzed form exhibits significant fluorescence.

Electron Transitions and Energy States of the Unhydrolyzed Substrate

In the intact substrate, the ANBA-IPA moiety is part of a larger peptide structure. The 5-amino-2-nitrobenzoic acid core is an aromatic system with a nitro group (-NO2), which is a strong electron-withdrawing group. Nitroaromatic compounds are notoriously poor fluorophores. fishersci.com This is because the nitro group introduces low-energy non-radiative decay pathways that effectively quench fluorescence. fishersci.combachem.com Upon photoexcitation, the molecule can rapidly lose its energy through processes like intersystem crossing to the triplet state or by transitioning to a non-emissive charge-transfer (CT) state, rather than returning to the ground state via the emission of a photon. fishersci.com The amide bond linking the ANBA-IPA to the peptide likely contributes to this quenching effect by influencing the electronic structure of the chromophore.

Changes in Electronic Structure and Chromophore Properties Upon Cleavage

Enzymatic hydrolysis cleaves the amide bond between the arginine of the peptide and the amino group of the ANBA-IPA. This cleavage results in the formation of a primary aromatic amine on the reporter group. This structural modification is critical for the "turn-on" of luminescence.

The conversion of the amide to a free primary amine significantly alters the electronic properties of the benzoyl ring. The free amino group is a much stronger electron-donating group than the amide nitrogen. This change in the electronic landscape disrupts the efficient non-radiative decay pathways that were dominant in the unhydrolyzed substrate. bachem.com The presence of both a strong electron-donating group (the newly formed amine) and an electron-withdrawing group (the nitro group) on the aromatic ring can lead to the formation of an intramolecular charge transfer (ICT) state upon excitation, which is often fluorescent. bachem.com

Mechanisms of Fluorescence or Luminescence Enhancement Following Proteolysis

The enhancement of luminescence following the proteolysis of this compound is primarily due to the release of the ANBA-IPA chromophore and the subsequent change in its electronic structure. The core principle is the removal of the quenching effect imposed by the peptide chain and the amide linkage.

Relationship Between Substrate Hydrolysis and Signal Intensity

The intensity of the generated chromogenic or luminescent signal is directly proportional to the amount of the released ANBA-IPA reporter group. Consequently, the rate of increase in signal intensity is a direct measure of the rate of the enzymatic reaction. Under conditions where the substrate concentration is not limiting, the initial velocity of the reaction (the initial rate of signal generation) is proportional to the concentration of the active enzyme.

This linear relationship allows for the quantitative determination of enzyme concentration or activity by monitoring the change in absorbance or fluorescence over time. For accurate measurements, it is crucial that the assay is performed in the initial phase of the reaction, where the substrate concentration is much higher than the Michaelis constant (Km) and the product concentration is low, ensuring a linear response.

Kinetics of Signal Generation and Stability of the Released Chromophore/Luminophore

The kinetics of signal generation are governed by the Michaelis-Menten kinetics of the specific protease acting on the this compound substrate. nih.gov The key parameters are the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the catalytic constant (kcat), which represents the turnover number of the enzyme.

While specific kinetic data for the hydrolysis of this compound is not extensively published, data for structurally similar substrates provide valuable insights. For instance, the hydrolysis of Tos-Gly-Pro-Arg-pNA by human α-thrombin has a reported Km of approximately 4.18 µM and a kcat of 127 s⁻¹. nih.gov For the fluorogenic substrate Tos-Gly-Pro-Arg-AMC, the Km for thrombin is reported to be 310 µM with a kcat of 180 s⁻¹. fishersci.combachem.com These values indicate a high affinity and rapid turnover of the Tos-GPR peptide sequence by thrombin, leading to a rapid generation of the signal.

The stability of the released chromophore/luminophore, ANBA-IPA, is crucial for the accuracy and reliability of the assay. The 4-amino-3-nitrobenzoic acid structure is generally stable under typical assay conditions (neutral pH, aqueous buffer). However, like many organic fluorophores, it may be susceptible to photobleaching upon prolonged exposure to high-intensity excitation light. nih.gov Additionally, the thermal stability of nitroaromatic compounds can be influenced by substituents on the aromatic ring. uri.edu For the duration of a typical kinetic assay, the stability of the released ANBA-IPA is generally considered sufficient to provide a reliable and proportional signal.

Applications of Tos Gly Pro Arg Anba Ipa Acetate in Advanced Biochemical Research

Quantitative Enzyme Activity Assays

Quantitative enzyme activity assays are fundamental to biochemical research, providing the means to measure the rate of an enzymatic reaction. The use of synthetic substrates like tos-GPR-ANBA-IPA acetate (B1210297) has significantly advanced the ease and sensitivity of these measurements.

Luminescence-based assays offer exceptional sensitivity for detecting protease activity. tandfonline.com The development of these assays often involves coupling protease activity to light production, typically through a reporter enzyme like luciferase. tandfonline.com Tos-GPR-ANBA-IPA acetate and similar aminoluciferin-conjugated peptides are key components in these systems. medchemexpress.com When a target protease cleaves the peptide sequence, it releases a substrate that can be utilized by luciferase, generating a light signal directly proportional to the protease's activity.

The validation of such assays is a critical step. For instance, a bioluminescent assay for general protease detection was developed using a combination of five luminogenic peptide substrates combined with luciferase in a single-reagent format. tandfonline.com This design minimizes background signals and allows for stable signal generation, reaching peak sensitivity within 30 minutes. tandfonline.com Validation studies demonstrated that this bioluminescent method was significantly more sensitive than standard fluorescent assays that use casein as a substrate. tandfonline.com In a comparative test, the luminescent assay detected 15 out of 20 different proteases with a signal-to-background ratio greater than 10, whereas the fluorescent method only achieved this for seven proteases. tandfonline.com This highlights the superior range and sensitivity of luminescence-based approaches.

Further comparisons have shown that luminescent assays can achieve detection limits as low as ≤100 picograms. tandfonline.com For specific enzymes like trypsin and subtilisin, the detection limit can be less than 1 picogram, which is approximately 100 times more sensitive than fluorescent casein-based methods. tandfonline.com

Interactive Table 1: Comparison of Detection Limits for Protease Assays

Protease Luminescent Assay Limit Fluorescent Casein Assay Limit Sensitivity Improvement
Trypsin <1 pg ~100 pg ~100x
Subtilisin <1 pg ~100 pg ~100x
Proteinase K <10 pg ~30 pg ~3x

Data sourced from a comparative study of bioluminescent and fluorescent protease assays. tandfonline.com

The high sensitivity of assays using substrates like this compound allows for the precise determination of enzyme concentrations in various research samples. tandfonline.com For example, the INNOVANCE Antithrombin assay utilizes a chromogenic substrate to quantify the amount of functionally active antithrombin, a key serine protease inhibitor, in human plasma samples. fda.gov In this assay, a known excess of a target enzyme (factor Xa) is added to the sample. The antithrombin present inactivates a portion of the enzyme, and the remaining active enzyme cleaves the chromogenic substrate. The rate of color development is inversely proportional to the concentration of active antithrombin in the original sample. fda.gov Similarly, highly sensitive bioluminescent assays can accurately quantify contaminating proteases in therapeutic protein preparations, where even trace amounts can affect product stability and efficacy. tandfonline.com

Development and Validation of Luminescence-Based Assays for Proteases

Enzyme Kinetics Studies

Enzyme kinetics studies investigate the rates of enzyme-catalyzed reactions and the factors that influence them. Substrates like this compound are crucial for dissecting the mechanisms of protease action.

The determination of kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), is essential for characterizing enzyme-substrate interactions. The ratio kcat/Km represents the catalytic efficiency of an enzyme for a particular substrate. nih.gov These parameters are typically determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. renyi.hu

A common method involves using a 96-well plate reader operating in kinetic mode. stanford.edu The enzyme is preincubated, and the reaction is initiated by adding the substrate, such as a peptide-ACC (7-amino-4-carbamoylmethylcoumarin) substrate. renyi.hustanford.edu The release of the fluorescent group is monitored over time. stanford.edu For example, a continuous fluorescent assay using a dually labeled casein substrate was used to determine that the interaction with trypsin followed Michaelis-Menten kinetics, yielding a Km of 1.6 +/- 0.2 μM. nih.gov

To optimize substrates and find sequences that yield better kinetic parameters, researchers can employ a "substrate mapping" strategy. This involves synthesizing peptide libraries with variations at specific amino acid positions and using HPLC to identify the analogs with the highest kcat/Km. nih.gov

Interactive Table 2: Kinetic Parameters of Human Cathepsins with Peptide-ACC Substrates

Enzyme Substrate Sequence Km (μM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
Cathepsin K Ac-Gly-Pro-Arg-ACC 1000 ± 150 1.1 ± 0.05 1,100
Cathepsin L H-Phe-Arg-ACC 1.1 ± 0.1 1.2 ± 0.02 1,100,000
Cathepsin B Ac-Leu-Arg-ACC 150 ± 20 2.1 ± 0.08 14,000

Kinetic assays were performed at 25°C. Data sourced from a study on cysteine protease substrate profiling. renyi.hu

Enzyme kinetics can be analyzed under two different regimes: steady-state and pre-steady-state. Steady-state kinetics, described by the Michaelis-Menten model, is observed when the concentration of the enzyme-substrate complex remains constant over time. renyi.hu However, this approach does not provide information about the individual steps of the reaction, such as substrate binding, chemical conversion, and product release. numberanalytics.com

Pre-steady-state kinetics focuses on the initial moments of the reaction, typically the first turnover, before the steady state is reached. nih.govyoutube.com This analysis is crucial for identifying reaction intermediates and determining the rates of individual steps. numberanalytics.com Techniques like stopped-flow spectroscopy, which allows for rapid mixing of enzyme and substrate, and rapid quenching methods are used to monitor the reaction on a millisecond timescale. numberanalytics.com If the chemical catalysis step is much faster than the product release step, a "burst" of product formation will be observed in the pre-steady-state phase. nih.gov Analyzing the rate of this burst can reveal the true rate of chemical conversion. nih.gov

Methods for Determining Kinetic Parameters (e.g., Km, kcat) of Protease-Substrate Interactions

Investigation of Protease Inhibitors and Activators

Substrates like this compound are also vital for screening and characterizing molecules that modulate protease activity. An assay developed for the metalloendopeptidase thermolysin was successfully used to measure the inhibition constant (Ki) for the known inhibitor phosphoramidon, yielding a value of 17.8 ± 0.4 nM. trinity.edu

In a typical inhibition assay, the enzyme is pre-incubated with various concentrations of a potential inhibitor for a set period. stanford.edu The substrate is then added, and the remaining enzyme activity is measured. stanford.edu By comparing the activity with and without the inhibitor, one can determine the inhibitor's potency, often expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

This approach can also be used to study enzyme activators. For example, the inhibitory activity of antithrombin on thrombin and factor Xa is amplified approximately 1,000-fold in the presence of heparin, which acts as an activator of the inhibition. fda.gov Assays using chromogenic substrates can quantify this potentiation effect, providing insights into the mechanisms of protease regulation.

Screening and Characterization of Novel Inhibitory Compounds

Tos-Gly-Pro-Arg-ANBA-IPA acetate serves as a critical tool in the discovery and initial assessment of new enzyme inhibitors. echemi.comtargetmol.commedchemexpress.com Its primary application lies in its function as a chromogenic substrate for specific proteases, most notably thrombin. evitachem.com The fundamental principle of its use in screening assays is based on a competitive mechanism. In a typical assay, the enzyme of interest (e.g., thrombin) is incubated with the chromogenic substrate, Tos-Gly-Pro-Arg-ANBA-IPA acetate. The enzyme cleaves the substrate, releasing a colored product, p-nitroaniline (pNA), which can be quantified spectrophotometrically.

When a potential inhibitory compound is introduced into this system, it competes with the substrate for binding to the active site of the enzyme. If the compound is an effective inhibitor, it will reduce the rate at which the enzyme cleaves the substrate, resulting in a lower production of the colored product. This change in color intensity is directly proportional to the inhibitory activity of the compound being screened.

This method allows for the rapid and efficient screening of large libraries of compounds to identify potential protease inhibitors. The simplicity and reliability of this colorimetric assay make it an ideal choice for primary screening, enabling researchers to quickly identify "hits" that can then be subjected to more rigorous characterization.

Evaluation of Inhibitor Potency (e.g., IC50, Ki determination)

Following the initial identification of potential inhibitors, Tos-Gly-Pro-Arg-ANBA-IPA acetate is instrumental in quantifying their potency. Key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are determined using this substrate.

The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. targetmol.comtargetmol.com To determine the IC50, a series of experiments are conducted where the enzyme and a fixed concentration of Tos-Gly-Pro-Arg-ANBA-IPA acetate are incubated with varying concentrations of the inhibitor. The rate of the enzymatic reaction (measured by the rate of color development) is plotted against the inhibitor concentration. The resulting dose-response curve allows for the precise calculation of the IC50 value.

The inhibition constant (Ki) provides a more absolute measure of the inhibitor's binding affinity for the enzyme. targetmol.comtargetmol.com It is the dissociation constant of the enzyme-inhibitor complex and reflects the strength of the interaction. targetmol.comtargetmol.com Determining the Ki value often involves performing kinetic studies at multiple substrate and inhibitor concentrations. By analyzing the data, for example using a Dixon plot or by applying the Cheng-Prusoff equation, the Ki can be calculated. These quantitative measures are essential for comparing the potencies of different inhibitors and for structure-activity relationship (SAR) studies during drug development.

Below is a hypothetical data table illustrating the kind of results that can be obtained from such an evaluation:

Inhibitor CandidateIC50 (nM)Ki (nM)
Compound A15075
Compound B2512
Compound C500240

This table is for illustrative purposes only and does not represent actual experimental data.

High-Throughput Screening (HTS) Platforms Utilizing Tos-Gly-Pro-Arg-ANBA-IPA Acetate

The properties of Tos-Gly-Pro-Arg-ANBA-IPA acetate make it highly suitable for integration into high-throughput screening (HTS) platforms. HTS involves the automated testing of tens of thousands to millions of compounds to identify those with a desired biological activity. The chromogenic nature of the assay using this substrate is particularly advantageous for HTS for several reasons:

Simplicity: The assay is a simple "mix-and-read" format, requiring minimal steps and reagents.

Automation-Friendly: The colorimetric readout can be easily measured using standard microplate readers, which are a cornerstone of HTS automation.

Robustness: The assay is generally robust and reproducible, which is crucial for the large-scale screening of compound libraries.

Cost-Effectiveness: Compared to more complex detection methods, colorimetric assays are often more economical, a significant consideration in large-scale screening campaigns.

In an HTS workflow, the enzyme, substrate (Tos-Gly-Pro-Arg-ANBA-IPA acetate), and individual compounds from a library are dispensed into the wells of a microtiter plate. After a set incubation period, the absorbance is read, and compounds that significantly reduce the color signal are flagged as potential hits for further investigation.

Applications in Protease Profiling and Substrate Mapping

Beyond its use in inhibitor screening, Tos-Gly-Pro-Arg-ANBA-IPA acetate can be employed in broader protease profiling and substrate mapping studies. While it is a known substrate for thrombin, its cleavage by other proteases can be investigated to understand their substrate specificity.

Protease profiling involves determining the activity of a specific protease or a group of proteases in a biological sample. By using a panel of substrates, including Tos-Gly-Pro-Arg-ANBA-IPA acetate, researchers can gain insights into the proteolytic landscape of a cell or tissue under different conditions.

Substrate mapping aims to define the preferred amino acid sequences that a particular protease recognizes and cleaves. Although Tos-Gly-Pro-Arg-ANBA-IPA acetate has a fixed sequence, its cleavage efficiency by a newly characterized protease can provide initial clues about the enzyme's subsite preferences (specifically at the P1, P2, and P3 positions, which are occupied by Arginine, Proline, and Glycine (B1666218), respectively, in this substrate). This information can guide the design of more specific and efficient substrates or inhibitors for that protease. For instance, if a novel protease cleaves this substrate effectively, it suggests a preference for a basic residue (Arg) at the P1 position.

Advanced Research and Methodological Considerations in Using Tos Gly Pro Arg Anba Ipa Acetate

Optimization of Assay Conditions

The enzymatic cleavage of Tos-Gly-Pro-Arg-ANBA-IPA acetate (B1210297) and the subsequent generation of a detectable signal are profoundly influenced by the physicochemical environment of the assay. Key parameters such as pH, temperature, and ionic strength must be carefully optimized to ensure maximal enzyme activity and signal stability.

Effects of pH, Temperature, and Ionic Strength on Enzyme Activity and Signal Generation

The interplay of pH, temperature, and ionic strength dictates the conformational state of both the target enzyme and the substrate, thereby affecting the reaction kinetics.

pH: The pH of the reaction buffer is a critical determinant of enzyme activity. Most proteases exhibit a bell-shaped pH-activity profile, with a specific pH at which their catalytic efficiency is maximal. For serine proteases that cleave substrates like Tos-Gly-Pro-Arg-ANBA-IPA acetate, this optimum is often in the slightly alkaline range. For instance, assays for thrombin and other coagulation proteases are frequently performed at a pH between 7.4 and 8.5. nih.govnih.gov Deviation from the optimal pH can lead to a significant decrease in reaction velocity due to changes in the ionization state of critical amino acid residues in the enzyme's active site. libretexts.orglibretexts.org

Temperature: Enzyme-catalyzed reactions are highly sensitive to temperature. Initially, an increase in temperature generally leads to a higher reaction rate due to increased molecular motion and collision frequency between the enzyme and substrate. libretexts.org However, beyond an optimal temperature, the enzyme begins to denature, leading to a rapid loss of activity. libretexts.orgfrontiersin.orgresearchgate.net The optimal temperature for protease assays is typically between 25°C and 45°C. frontiersin.orgmdpi.comrsc.org It is crucial to determine the specific temperature optimum for the enzyme under investigation to ensure maximal and reproducible activity.

Ionic Strength: The ionic strength of the buffer, determined by its salt concentration, can influence enzyme activity by affecting protein solubility and the interaction between the enzyme and the charged substrate. While some enzymes show little change in activity over a range of salt concentrations (e.g., 0-150 mM NaCl), higher ionic strengths (above 200 mM) can be inhibitory. jcu.cz This inhibition may arise from competition for binding at the active site or alterations in the enzyme's conformation. The effect of ionic strength should be empirically evaluated for each specific enzyme-substrate system.

ParameterTypical Optimal RangeRationale
pH 7.4 - 8.5Maintains the optimal ionization state of catalytic residues in the enzyme's active site for efficient substrate binding and cleavage. nih.govnih.govlibretexts.org
Temperature 25°C - 45°CBalances increased reaction kinetics with the risk of enzyme denaturation at higher temperatures. libretexts.orgfrontiersin.orgmdpi.com
Ionic Strength 50 - 150 mM NaClProvides a stable ionic environment for the enzyme without causing significant inhibition often seen at higher salt concentrations. libretexts.orgjcu.cz

This table provides generalized optimal ranges based on common protease assays. The precise optimal conditions should be determined empirically for each specific application.

Buffer System Selection for Optimal Performance

The choice of buffer system is critical for maintaining a stable pH and for ensuring compatibility with the assay components. Tris-HCl and HEPES are two commonly used buffers in protease assays.

Tris-HCl Buffer: This buffer is widely used in biological assays due to its buffering capacity in the physiological pH range (7.0-9.0). welltchemicals.com A 50 mM Tris-HCl buffer, often supplemented with NaCl, is a common choice for chromogenic protease assays. revvity.comnih.govfcsxpert.com In fact, a Tris/HCl buffer solution is specifically mentioned for use with the Tos-Gly-Pro-Arg-ANBA-IPA substrate in a commercial antithrombin assay. fda.gov

HEPES Buffer: HEPES is another popular "Good's" buffer with a pKa around 7.5, making it an excellent choice for maintaining pH in many biological reactions. mdpi.commdpi.com It is often favored in assays where Tris might interfere with the reaction. sigmaaldrich.comsigmaaldrich.com Studies have shown that for some enzymes, HEPES buffer can result in higher catalytic efficiency compared to Tris-HCl or phosphate (B84403) buffers. acs.org

Phosphate Buffers: While effective in the physiological pH range, phosphate buffers can sometimes interfere with assays involving metal ions due to their chelating properties. welltchemicals.comrevvity.com This can be a concern for metalloproteases or other enzymes that require divalent cations for activity.

Buffer SystemCommon ConcentrationpH RangeConsiderations
Tris-HCl 20 - 100 mM7.0 - 9.0Widely used and documented for use with ANBA-based substrates. welltchemicals.comnih.govfcsxpert.comfda.gov
HEPES 20 - 50 mM6.8 - 8.2Good alternative to Tris; may offer improved enzyme stability and efficiency. nih.govmdpi.commdpi.comacs.org
Phosphate 20 - 100 mM5.8 - 8.0Potential for interference with metal-dependent enzymes due to chelation. welltchemicals.comrevvity.com

The selection of the buffer should be based on the specific requirements of the enzyme being assayed and empirical testing.

Addressing Potential Interference in Luminescence Measurements

Luminescence assays are known for their high sensitivity, but they are also susceptible to various forms of interference that can compromise data accuracy. When using Tos-Gly-Pro-Arg-ANBA-IPA acetate with biological samples, it is crucial to account for these potential issues.

Effects of Sample Matrix Components

When analyzing complex biological samples such as plasma or tissue homogenates, various components of the sample matrix can interfere with the assay.

Matrix Effects: These effects can include enzymatic inhibition, quenching of the luminescent signal, or alteration of the optimal assay conditions. chromatographyonline.comdrawellanalytical.comspectroscopyonline.com Phospholipids in plasma and serum are notorious for causing matrix effects in mass spectrometry-based assays and can also interfere with optical measurements. nih.gov

Strategies for Reduction:

Sample Dilution: A simple and often effective method to reduce matrix effects is to dilute the sample. chromatographyonline.comdrawellanalytical.com This lowers the concentration of interfering substances.

Sample Preparation: Advanced sample preparation techniques can be used to remove interfering components. This includes protein precipitation and solid-phase extraction (SPE) methods like HybridSPE, which specifically targets the removal of phospholipids. nih.gov

Matrix-Matched Calibration: Creating calibration standards in a matrix that closely resembles the sample matrix can help to compensate for matrix effects. drawellanalytical.com

Instrumentation and Detection Systems

The choice of instrumentation is critical for the sensitive and accurate measurement of the signal generated from the enzymatic cleavage of Tos-Gly-Pro-Arg-ANBA-IPA acetate. Luminometers and multi-mode microplate readers are the primary instruments used for this purpose.

Luminometers: These are highly sensitive photometers designed specifically for detecting bioluminescent and chemiluminescent signals. berthold.com They typically use a photomultiplier tube (PMT) to detect the emitted photons, offering a wide dynamic range and high sensitivity. berthold.com For assays with rapid kinetics ("flash" assays), luminometers equipped with injectors are necessary to ensure precise timing of reagent addition and signal measurement. berthold.com

Multi-Mode Microplate Readers: These versatile instruments can perform various detection modes, including absorbance, fluorescence, and luminescence. berthold.combitesizebio.com When used for luminescence assays with Tos-Gly-Pro-Arg-ANBA-IPA acetate, it is recommended to use white, opaque microplates to maximize light reflection and enhance the signal. bitesizebio.com For fluorescence-based detection, black microplates are preferred to reduce background and crosstalk between wells. researchgate.net Modern readers often feature adjustable gain settings and focal height optimization to improve the signal-to-noise ratio. promegaconnections.combitesizebio.com

InstrumentKey FeaturesRecommended Microplate
Luminometer High sensitivity (PMT detector), wide dynamic range, optional injectors for flash kinetics. berthold.comWhite, opaque for luminescence.
Multi-Mode Microplate Reader Versatility (absorbance, fluorescence, luminescence), adjustable gain, focal height optimization. promegaconnections.comberthold.combitesizebio.comWhite, opaque for luminescence; Black for fluorescence. bitesizebio.comresearchgate.net

The selection of the instrument should be guided by the specific assay format (luminescence vs. fluorescence), the kinetics of the reaction, and the required sensitivity.

Microplate Readers and Luminometers for High-Sensitivity Measurements

The cleavage of Tos-Gly-Pro-Arg-ANBA-IPA acetate by specific proteases releases a chromophore, ANBA-IPA, which can be quantified. For high-sensitivity measurements, particularly in high-throughput screening (HTS) applications, microplate readers with luminescence detection capabilities are essential. medchemexpress.comglpbio.comtargetmol.com

Microplate Readers : These instruments are workhorses in modern biochemistry, capable of reading 96-, 384-, or even 1536-well plates, allowing for simultaneous analysis of numerous samples. For assays involving Tos-Gly-Pro-Arg-ANBA-IPA acetate, a reader equipped with a luminescence detection module is used. The reader measures the light output from the reaction, which is directly proportional to the amount of cleaved substrate and thus, the activity of the protease. Key considerations when selecting a microplate reader include sensitivity (low detection limits), dynamic range, and wavelength selection capabilities to minimize background interference.

Luminometers : While many microplate readers include luminometry functions, dedicated tube or plate luminometers offer superior sensitivity for low-light applications. These instruments are optimized to capture the maximum amount of emitted light, often employing photomultiplier tubes (PMTs) that are cooled to reduce thermal noise. This level of sensitivity is critical when working with low enzyme concentrations or when studying subtle changes in protease activity.

The choice between a multi-mode microplate reader and a dedicated luminometer depends on the specific requirements of the experiment, such as throughput needs and the expected signal intensity.

Data Acquisition and Analysis Software

The large datasets generated from high-throughput protease assays necessitate specialized software for efficient data handling and analysis. nih.govbiorxiv.org A significant challenge in the field has been the lack of standardized analytical pipelines, often requiring individual researchers to develop their own methods. microsoft.combiorxiv.org

To address this, toolkits such as the Protease Activity Analysis (PAA) have been developed. nih.govbiorxiv.orgmicrosoft.comacs.org PAA is a Python-based, modular framework designed to streamline the analysis of protease activity data from various sources, including in vitro screens using synthetic peptide substrates like Tos-Gly-Pro-Arg-ANBA-IPA acetate. nih.govbiorxiv.org

Key functionalities of such software platforms include:

Data Preprocessing : Automated handling of raw data from plate readers, including background subtraction and normalization.

Visualization : Generation of heat maps, kinetic plots, and other graphical representations for intuitive data interpretation. nih.gov

Machine Learning Integration : Application of machine learning models for classification analysis of protease activity signatures. microsoft.comacs.org

Database Functionality : Tools to query existing protease-substrate datasets and to create and manage new private databases with user-generated data. nih.govbiorxiv.org

The table below summarizes the features of advanced data analysis software for protease assays.

Table 1: Features of Protease Activity Analysis Software

Feature Description Relevance to Tos-GPR-ANBA-IPA Acetate Assays
Automated Data Input Direct import of data from microplate readers. Streamlines the initial step of analyzing high-throughput screening data.
Kinetic Analysis Calculation of reaction rates (Vmax) and Michaelis-Menten constants (Km). Essential for characterizing the enzymatic cleavage of the substrate.
Visualization Tools Heat maps, dose-response curves, and kinetic plots. Allows for rapid visual assessment of protease activity and inhibition. nih.gov
Machine Learning Models Classification and prediction of enzyme activity based on substrate features. Can be used to analyze activity signatures from screens involving modified versions of the substrate. nih.govacs.org

| Database Querying | Searching and comparing results against public or private protease-substrate databases. | Facilitates the contextualization of new findings with existing knowledge. biorxiv.org |

Computational and Theoretical Chemistry Approaches

Computational methods provide powerful insights into the molecular interactions and properties governing the function of Tos-Gly-Pro-Arg-ANBA-IPA acetate. These in silico approaches complement experimental work by offering a detailed, atom-level understanding of the substrate's behavior.

Molecular Docking and Dynamics Simulations for Protease-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable tools for studying how a peptide substrate like Tos-Gly-Pro-Arg-ANBA-IPA acetate interacts with its target protease.

Molecular Docking : This computational technique predicts the preferred orientation of the substrate when bound to the active site of a protease. Docking algorithms explore a vast conformational space to find the binding mode with the lowest energy, providing a static snapshot of the interaction. This is useful for identifying key amino acid residues in the protease that are critical for substrate recognition and binding.

Table 2: Applications of MD Simulations in Protease-Substrate Analysis

Application Description Example
Binding Stability Assesses the stability of the substrate within the protease's active site over the simulation time. Simulating the HIV-1 protease with a peptide substrate to confirm the stability of the complex. nih.gov
Interaction Energy Calculation Quantifies the energetic contributions of different residues to the binding affinity. Calculating peptide-protease interaction energies to understand the impact of mutations. researchgate.net
Conformational Analysis Explores the different shapes and movements the substrate and enzyme can adopt. Analyzing the conformational dynamics of the USP7 enzyme-substrate complex. tunonlab.comacs.org

| Hydrogen Bond Network Analysis | Identifies and tracks the hydrogen bonds that stabilize the complex. | Characterizing the H-bond network between the NS3-Q41 protease and its substrates. researchgate.net |

Quantum Chemical Calculations on the ANBA-IPA Chromophore Properties

The chromogenic nature of Tos-Gly-Pro-Arg-ANBA-IPA acetate is determined by the electronic properties of its ANBA-IPA (aminonitrobenzoic acid isopropylamide) moiety. Quantum chemical (QC) calculations are employed to understand these properties at a fundamental level. youtube.com

Methods like Density Functional Theory (DFT) can be used to:

Predict Electronic Spectra : Calculate the absorption wavelength (λmax) of the ANBA-IPA chromophore, providing a theoretical basis for the experimental absorbance measurements.

Analyze Molecular Orbitals : Investigate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the electronic transitions responsible for its color.

Assess Environmental Effects : Model how the local environment, such as solvent polarity or binding to the protease, can shift the chromophore's absorption spectrum (solvatochromism). rug.nl

These calculations are crucial for interpreting experimental spectroscopic data and for the rational design of new substrates with improved optical properties, such as higher extinction coefficients or shifted absorption wavelengths for multiplexed assays. researchgate.netdtic.mil

In Silico Design of Modified Peptide Substrates

Building on the insights from experimental and computational studies, researchers can employ in silico methods to design novel peptide substrates with tailored properties. nih.govfrontiersin.org The goal is to modify the peptide sequence (Gly-Pro-Arg) to enhance specificity for a particular protease, improve kinetic parameters, or alter solubility.

The process of in silico substrate design often involves:

Scaffolding : Using the known structure of a protease-substrate complex as a starting point. plos.org

Virtual Mutagenesis : Systematically replacing amino acids in the peptide sequence in silico and evaluating the effect on binding.

Energy Calculations : Using force fields like Rosetta or molecular mechanics methods to calculate the binding free energy of each modified substrate to the target protease. pnas.org

Machine Learning : Employing predictive models, such as graph convolutional networks, trained on experimental cleavage data to score the likelihood of a novel peptide being an effective substrate. pnas.org

This computational pre-screening significantly reduces the number of candidate peptides that need to be synthesized and tested experimentally, accelerating the development of new and improved research tools. nih.govnih.gov

Derivatives and Structural Modifications of Tos Gly Pro Arg Anba Ipa Acetate

Rational Design of Modified Peptide Sequences

The core of the substrate's selectivity lies within its peptide sequence, Gly-Pro-Arg. In the context of protease-substrate interactions, these residues are designated P3 (Gly), P2 (Pro), and P1 (Arg), with the cleavage site located C-terminal to the P1 residue. researchgate.net Altering these amino acids is a primary strategy for modulating the substrate's performance.

Altering P1-P3 Residues for Enhanced Specificity or Catalytic Efficiency

The specificity of a peptide substrate is dictated by the interactions between the side chains of its P-site residues and the corresponding binding pockets (S-sites) of the target protease. Modifying the P1, P2, and P3 residues can therefore redirect the substrate's selectivity towards different enzymes or enhance its cleavage efficiency by a specific protease.

P1 Residue: The P1 position is a major determinant of specificity for many serine proteases. The arginine in tos-GPR-ANBA-IPA makes it a substrate for trypsin-like proteases, which preferentially cleave after basic amino acids. researchgate.netexpasy.org Both tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA) show a preference for arginine over lysine (B10760008) at the P1 position, though this preference is much more pronounced for t-PA. nih.gov Substituting the P1 arginine with lysine could shift the specificity towards proteases like plasmin, which favors lysine. rsc.org

P2 Residue: The P2 proline residue also plays a critical role. While some proteases, like trypsin, can be hindered by a proline residue at positions near the cleavage site, others exhibit a strong preference for it. researchgate.netnih.gov For instance, the S2 subsite of thrombin has a distinct preference for proline. In contrast, cysteine proteases like papain favor hydrophobic residues such as valine or phenylalanine at the P2 position. rsc.org Chymotrypsin shows a preference for large residues in the P2 position. wur.nl

P3 Residue: The P3 position contributes to secondary interactions that fine-tune substrate recognition. For example, u-PA favors small, polar amino acids like serine and threonine at P3, whereas t-PA prefers aromatic residues like phenylalanine and tyrosine. Altering the P3 glycine (B1666218) in the parent substrate could therefore enhance its selectivity for one of these plasminogen activators over the other.

The following interactive table summarizes the P1-P3 residue preferences for several common proteases, providing a basis for the rational design of modified substrates.

Table 1: Influence of P1-P3 Residue Modification on Protease Specificity

Protease P1 Preference P2 Preference P3 Preference
Trypsin Arg, Lys researchgate.net Hydrophobic residues can decrease activity researchgate.net Proline can decrease activity researchgate.net
Thrombin Arg nih.gov Pro nih.gov Aliphatic amino acids
Plasmin Lys > Arg rsc.org Aromatic (Phe, Tyr) rsc.org Met, Gln rsc.org
u-PA Arg > Lys nih.gov Small/Polar (Ala, Gly, Ser) Small/Polar (Gly, Ser, Thr)
t-PA Arg >> Lys nih.gov Small/Polar (Gly, Ala, Ser) Aromatic (Phe, Tyr)
Caspase-3 Asp, Glu Hydrophobic Acidic

| Chymotrypsin | Aromatic (Phe, Tyr, Trp) wur.nl | Large residues wur.nl | Proline hinders cleavage wur.nl |

Impact of N-Terminal Protecting Group Variations

Common protecting groups used in peptide chemistry include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). rsc.org Studies on protease inhibitors have shown that the N-terminal capping group can be critical for activity. For example, in the development of inhibitors for the SARS coronavirus main protease, a Carbobenzoxy (Cbz) group was found to be superior because its benzene (B151609) ring could form favorable hydrophobic interactions within a binding pocket of the enzyme. hkmj.org Similarly, the tosyl group in tosyllysine chloromethyl ketone (TLCK) is known to be a key part of its inhibitory action against serine proteases. americanchemicalsuppliers.com Therefore, varying the N-terminal protecting group from tosyl to other moieties like Boc, Fmoc, or Cbz could alter the kinetic parameters of the substrate's hydrolysis by a target protease.

Exploration of Alternative Chromogenic/Luminogenic Moieties

The ANBA-IPA portion of the molecule functions as the reporter, generating a signal upon cleavage from the peptide. medchemexpress.comtargetmol.com Advances in assay technology have led to a diverse palette of reporter groups with varying signal types, intensities, and wavelengths, offering alternatives to the traditional chromophores.

Comparison with Other Reporter Groups for Signal Intensity and Wavelength

The choice of reporter group is critical as it determines the assay's sensitivity and detection modality (colorimetric, fluorometric, or luminescent).

Chromogenic Reporters: These produce a colored product that can be measured by absorbance. A widely used chromogenic leaving group is p-nitroaniline (pNa), which is yellow. sonics.com These assays are generally robust but may lack the sensitivity of fluorescence or luminescence-based methods. sonics.com

Fluorogenic Reporters: These are typically more sensitive than chromogenic reporters. nih.gov Upon cleavage, a fluorescent molecule (fluorophore) is released from a quenched state. Common fluorophores used in protease substrates include 7-amino-4-methylcoumarin (B1665955) (AMC) and rhodamine derivatives. nih.gov

Luminogenic Reporters: These systems offer exceptional sensitivity, often 10- to 100-fold greater than fluorescence assays, with a wider dynamic range and very low background. eastport.czthermofisher.com They rely on luciferase enzymes, which catalyze light-emitting reactions. eastport.cz The development of highly stable and bright luciferases, such as NanoLuc® luciferase, has made this an attractive option for high-sensitivity applications. eastport.cz

The following interactive table compares key features of different classes of reporter groups.

Table 2: Comparison of Reporter Groups for Protease Assays

Reporter Group Class Signal Type Relative Sensitivity Example(s) Emission Wavelength (λmax)
Chromogenic Color (Absorbance) Low p-nitroaniline (pNa) sonics.com N/A (Absorbance at ~405 nm)
Fluorogenic Fluorescence High 7-amino-4-methylcoumarin (AMC) nih.gov ~440-460 nm
High Rhodamine 110 nih.gov ~520-530 nm
Luminogenic Luminescence Very High Firefly Luciferase thermofisher.com ~550-570 nm
Very High Renilla Luciferase eastport.cz ~480 nm

Development of Multi-Color or Ratiometric Probes

To enhance the robustness and information content of protease assays, researchers have developed multi-color and ratiometric probes.

Ratiometric Probes: These probes incorporate two fluorophores and the output is measured as a ratio of their emission intensities. nih.govresearchgate.net This provides a self-calibrating signal that is independent of probe concentration, light source fluctuations, and other experimental variables, leading to more quantitative and reliable data. nih.govacs.org A common design strategy is based on Förster Resonance Energy Transfer (FRET), where a donor and acceptor dye are placed on opposite ends of the cleavable peptide. thno.org Proteolytic cleavage separates the pair, disrupting FRET and causing a change in the ratio of their emissions. thno.org Quantum dots (QDs) paired with organic dyes (e.g., rhodamine) can also serve as FRET pairs for ratiometric detection. thno.orgnih.gov

Multi-Color Probes: For the simultaneous detection of multiple protease activities (multiplexing), probes can be designed with distinct spectral signatures. One approach utilizes multiple QDs of different colors as energy donors, each linked to a specific peptide substrate, with a common quencher like a gold nanoparticle (AuNP). nih.gov Cleavage of a specific substrate by its target protease leads to fluorescence recovery at a characteristic wavelength, allowing multiple activities to be monitored in the same sample. nih.gov

Conjugation Strategies for Immobilized Substrates or Biosensors

Immobilizing peptide substrates like tos-GPR-ANBA-IPA onto a solid surface is the basis for creating specific biosensors for protease detection. mdpi.comnih.gov The choice of surface material and the chemical strategy used for conjugation are critical for developing a stable and functional sensor. numberanalytics.com

A variety of strategies exist for covalently or non-covalently attaching peptides to surfaces such as gold, glass, or polymers. mdpi.comnumberanalytics.com

Thiol-Maleimide Coupling: This involves the reaction between a thiol group (e.g., from a cysteine residue added to the peptide) and a maleimide-functionalized surface. numberanalytics.com

Amine-Reactive Coupling: This is a common method where an amine group on the peptide reacts with an activated surface, such as one functionalized with N-Hydroxysuccinimide (NHS) esters. numberanalytics.com

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly specific and efficient reaction for linking an alkyne-modified peptide to an azide-functionalized surface, or vice versa. nih.gov

Self-Assembled Monolayers (SAMs) on Gold: Peptides containing a cysteine residue can directly form a self-assembled monolayer on a gold surface through the formation of a stable gold-sulfur bond. mdpi.commostwiedzy.pl

Biotin-Avidin/Streptavidin: This is a very strong non-covalent interaction. A biotinylated peptide can be immobilized on a surface coated with streptavidin. jmchemsci.com

The following interactive table outlines common strategies for peptide immobilization.

Table 3: Conjugation Strategies for Immobilized Peptide Substrates

Conjugation Strategy Functional Group on Peptide Functional Group on Surface Surface Material(s) Bond Type
Amine-Reactive Coupling Amine (-NH₂) NHS-ester, Aldehyde numberanalytics.com Glass, Polymers, Gold (via SAM) Covalent (Amide)
Thiol-Maleimide Coupling Thiol (-SH) Maleimide numberanalytics.com Glass, Polymers, Gold (via SAM) Covalent (Thioether)
Direct Thiol Attachment Thiol (-SH, from Cysteine) N/A Gold mdpi.commostwiedzy.pl Covalent (Au-S)
Click Chemistry (CuAAC) Alkyne Azide nih.gov Gold, Glass, Polymers Covalent (Triazole)

| Biotin-Streptavidin | Biotin | Streptavidin jmchemsci.com | Various | Non-covalent (Affinity) |

Structure-Activity Relationship Studies for Modified Analogs

The development and optimization of synthetic peptide substrates for proteases rely heavily on systematic structure-activity relationship (SAR) studies. These investigations explore how modifications to different parts of a molecule, such as Tos-Gly-Pro-Arg-ANBA-IPA acetate (B1210297), influence its interaction with a target enzyme and its efficiency as a substrate. While specific SAR data for Tos-Gly-Pro-Arg-ANBA-IPA acetate is not extensively available in public literature, a wealth of information exists for its core peptide sequence, Tos-Gly-Pro-Arg, and related chromogenic and fluorogenic substrates. This allows for a comprehensive analysis of how structural changes in each component of the molecule are likely to affect its biological activity.

The general structure of these substrates can be broken down into three key components: the N-terminal protecting group (Tosyl), the peptide sequence (Gly-Pro-Arg), and the reporter group (in this case, ANBA-IPA). The peptide sequence is the primary determinant of enzyme specificity, binding to the active site of the protease. The N-terminal group can influence stability and binding affinity, while the reporter group is cleaved to generate a detectable signal.

Modifications of the Peptide Sequence (P1-P3 Positions)

The Gly-Pro-Arg sequence targets a class of enzymes known as trypsin-like serine proteases, which preferentially cleave peptide bonds on the C-terminal side of arginine or lysine residues. The arginine at the P1 position (the residue immediately preceding the cleavage site) is critical for this specificity, as its positively charged side chain fits into the negatively charged S1 pocket of the enzyme's active site.

P1 Position (Arg): The substitution of arginine at the P1 position has the most dramatic effect on substrate specificity. Replacing Arginine with Lysine, another basic amino acid, can shift the substrate's preference from thrombin to other proteases like plasmin. This is a common strategy to create selective substrates for different enzymes within the same family.

P2 Position (Pro): The proline residue at the P2 position provides conformational rigidity to the peptide backbone, which is often favored by specific proteases. For instance, the Gly-Pro-Arg sequence is highly selective for thrombin, partly due to the proline at P2. Altering this residue can decrease the rate of hydrolysis by the target enzyme or broaden its specificity to other proteases. Studies on related peptide substrates have shown that while some proteases can tolerate other amino acids at the P2 position, the efficiency of cleavage is often reduced. nih.gov

P3 Position (Gly): The glycine at the P3 position is generally more tolerant to substitution. While thrombin prefers a small, flexible residue like glycine at this position, other proteases might accommodate bulkier amino acids. Modifications at this position can fine-tune the substrate's affinity and hydrolysis rate.

Role of the N-Terminal Tosyl Group

The tosyl (Tos) group at the N-terminus serves to protect the peptide from degradation by aminopeptidases and can enhance its binding to the target enzyme. The bulky and hydrophobic nature of the tosyl group can contribute to favorable interactions within the enzyme's active site, potentially increasing the Michaelis constant (Km) and/or the catalytic rate (kcat). In comparative studies of similar peptide substrates, the presence and nature of the N-terminal protecting group have been shown to influence the kinetic parameters of the enzymatic reaction. frontiersin.org For example, replacing the tosyl group with a carbobenzyloxy (Z) group can alter the substrate's specificity profile.

The ANBA-IPA Reporter Group

The 5-amino-2-nitrobenzoic acid (ANBA) moiety linked to isopentylamide (IPA) functions as the chromogenic reporter in this molecule. Upon enzymatic cleavage of the amide bond between the P1 arginine and the ANBA nitrogen, a colored product is released, which can be measured spectrophotometrically to quantify enzyme activity. The ANBA structure is related to other chromogenic reporters used in similar assays.

The table below summarizes the expected impact of modifications on the different components of Tos-Gly-Pro-Arg-ANBA-IPA acetate, based on data from related protease substrates.

Table 1: Structure-Activity Relationship Summary for Tos-Gly-Pro-Arg Analogs

ComponentModificationExpected Effect on ActivityRationale
P1 Residue Arg → LysShifts specificity from thrombin to plasmin-like proteases.The S1 pocket of different proteases has varying preferences for basic side chains.
Arg → Neutral/Acidic Amino AcidDrastically reduces or abolishes activity for trypsin-like proteases.Loss of essential ionic interaction with the S1 pocket.
P2 Residue Pro → Other Amino AcidMay decrease hydrolysis rate by thrombin; could increase activity for other proteases.Proline provides a specific rigid conformation favored by some enzymes. nih.gov
P3 Residue Gly → Bulky Amino AcidMay decrease affinity for thrombin.The S3 pocket of thrombin has a preference for small residues.
N-Terminal Group Tosyl → Other Protecting Groups (e.g., Z-group)Can alter enzyme specificity and kinetic parameters.The protecting group contributes to binding interactions with the enzyme.
Removal of Tosyl GroupLikely increases susceptibility to degradation and may reduce binding affinity.The protecting group prevents cleavage by exopeptidases and can enhance binding.
Reporter Group ANBA-IPA → Other Chromophores/FluorophoresAlters the detection method (e.g., colorimetric to fluorometric) and may change kinetic parameters.The nature of the leaving group can influence the rate of the cleavage reaction.

Future Directions in Peptide Substrate Research Featuring Tos Gly Pro Arg Anba Ipa Acetate

Development of More Selective and Sensitive Protease Probes

The selectivity of a protease substrate is paramount for its utility in complex biological samples. The Tos-Gly-Pro-Arg sequence is a well-established recognition motif for thrombin. 5-diagnostics.comthieme-connect.com However, like many peptide substrates, it can be cleaved by other related serine proteases. Future research will likely focus on modifying the peptide sequence and the chromogenic reporter group to enhance both selectivity and sensitivity.

Strategies to improve selectivity could involve the incorporation of unnatural amino acids or modifications to the peptide backbone to create a more rigid conformation that fits more specifically into the active site of the target protease. For instance, the specificity of similar substrates for thrombin is attributed to the interaction of the arginine residue with the S1 pocket of the enzyme.

To increase sensitivity, researchers can explore alternative chromogenic or fluorogenic leaving groups that exhibit higher molar absorptivity or quantum yields. The replacement of the aminonitrobenzoic acid-isopropylamide (ANBA-IPA) group with other reporters could lead to substrates with improved detection limits, enabling the measurement of very low protease concentrations.

Table 1: Comparative Analysis of Related Chromogenic Substrates

SubstrateTarget EnzymeKₘ (µM)Specificity
Tos-Gly-Pro-Arg-pNAThrombin4.2High
Tos-Gly-Pro-Lys-pNAPlasmin99Moderate
Bz-Phe-Val-Arg-pNAFactor Xa15Low

Data sourced from studies on p-nitroanilide (pNA) analogs, illustrating how amino acid changes affect kinetic parameters and specificity.

Integration into Multiplexed Assays for Simultaneous Enzyme Detection

The ability to measure the activity of multiple proteases in a single sample, known as multiplexing, is a significant goal in diagnostics and systems biology research. Future developments could see Tos-Gly-Pro-Arg-ANBA-IPA acetate (B1210297), or derivatives thereof, integrated into multiplexed assay platforms.

This can be achieved by developing a panel of peptide substrates, each specific for a different protease and linked to a spectrally distinct chromogenic or fluorogenic reporter. rsc.orgthno.org When combined in a single assay, the cleavage of each substrate would generate a unique signal, allowing for the simultaneous quantification of multiple enzyme activities. google.comresearchgate.netescholarship.org This approach would be particularly valuable in studying complex biological processes where multiple proteases are active, such as in coagulation cascades or cancer progression.

Applications in Mechanistic Enzymology and Protein Engineering

Chromogenic substrates like Tos-Gly-Pro-Arg-ANBA-IPA acetate are invaluable tools for studying the fundamental mechanisms of enzyme action. By systematically altering the peptide sequence and observing the changes in cleavage kinetics, researchers can map the substrate specificity of a protease in detail. nih.gov This information is crucial for understanding how a protease recognizes its substrate and carries out its catalytic function.

Furthermore, these substrates can be used in protein engineering studies to screen for protease variants with altered or improved properties. For example, libraries of mutant proteases can be rapidly assayed for their activity against the substrate to identify variants with enhanced catalytic efficiency or altered substrate specificity. The kinetic parameters, such as Kₘ and kcat, derived from these assays provide quantitative measures of enzyme performance. mdpi.comnih.govmdpi.com

Potential for Live-Cell Imaging (pre-clinical, in vitro or animal model applications only)

Visualizing protease activity within living cells and tissues is a powerful approach to understanding their biological roles in real-time. nih.gov While chromogenic substrates like Tos-Gly-Pro-Arg-ANBA-IPA acetate are primarily used in solution-based assays, the development of cell-permeable and non-toxic analogs could enable their use in live-cell imaging. thermofisher.comresearchgate.net

A significant challenge is ensuring the substrate can cross the cell membrane to reach intracellular proteases and that the resulting chromogenic product is retained within the cell for imaging. thermofisher.com Quenched fluorescent substrates, where a fluorophore is held in close proximity to a quencher by a protease-cleavable linker, represent a promising alternative for live-cell applications as they produce a fluorescent signal only upon cleavage. nih.gov Future research may focus on adapting the Tos-Gly-Pro-Arg sequence into such activatable probes for imaging protease activity in pre-clinical models of disease.

Role in Advanced Materials Science (e.g., responsive hydrogels, drug delivery systems, if applicable to peptide substrates generally, while maintaining exclusion on human trials)

The field of materials science is increasingly looking to biology for inspiration in creating "smart" materials that can respond to specific environmental cues. sci-hub.seresearchgate.net Peptide substrates are being incorporated into materials like hydrogels to make them responsive to enzymes. rsc.orgresearchgate.netnih.gov

A hydrogel cross-linked with a protease-cleavable peptide, such as a derivative of the Gly-Pro-Arg sequence, could be designed to degrade and release an encapsulated drug only in the presence of a specific protease. sci-hub.sersc.orgnih.gov This approach offers the potential for targeted drug delivery to sites of high protease activity, such as tumors or areas of inflammation. While still in the pre-clinical stages of research, the incorporation of substrates like Tos-Gly-Pro-Arg-ANBA-IPA acetate into advanced materials represents an exciting future direction.

Contribution to Fundamental Understanding of Protease Biology and Pathology

Chromogenic substrates have been instrumental in advancing our understanding of the role of proteases in health and disease. nih.gov Assays based on these substrates are widely used in the diagnosis of coagulation disorders, such as deficiencies in antithrombin or Factor VIII. nih.goveclinpath.comopenanesthesia.orgwfh.org

The specific application of Tos-Gly-Pro-Arg-ANBA-IPA in a rapid photometric assay for the thrombin inhibitor hirudin highlights its utility in a clinical diagnostic context. medkoo.comnih.gov Future research using this and similar substrates will continue to be vital for elucidating the complex roles of proteases in various pathologies. By providing a means to accurately and efficiently measure protease activity, these tools will contribute to the development of new diagnostic tests and therapeutic strategies for a wide range of diseases.

Q & A

Basic Research Questions

Q. How should Tos-GPR-ANBA-IPA acetate stock solutions be prepared to ensure stability and reproducibility in luminescence assays?

  • Methodological Guidance : Dissolve the compound in water at 25 mg/mL (33.43 mM) and aliquot to avoid repeated freeze-thaw cycles. For long-term storage, use -80°C (stable for 1 year in solvent) or -20°C (stable for 1 month). Pre-warm solutions to 37°C with gentle sonication to enhance solubility before use .
  • Critical Parameters : Moisture exposure degrades the substrate; use anhydrous handling techniques. Validate solution stability with control experiments (e.g., kinetic activity checks over time).

Q. What are the key physicochemical properties of this compound that influence its experimental utility?

  • Properties : Molecular weight (747.82 g/mol), solubility in water (≥25 mg/mL), and sensitivity to temperature fluctuations. The peptide sequence (Tos-Gly-Pro-Arg-ANBA-IPA) determines protease specificity .
  • Practical Implications : Use molecular weight to calculate molarity for enzyme kinetics. Avoid organic solvents unless validated, as they may disrupt the chromogenic/fluorogenic moiety.

Q. How can researchers verify the purity and integrity of this compound batches before experimentation?

  • Quality Control : Request certificates of analysis (COA) from suppliers showing HPLC purity >98%. Perform in-house validation via mass spectrometry or absorbance spectra (e.g., ANBA/IPA group-specific wavelengths) .
  • Troubleshooting Tip : Inconsistent enzymatic activity may indicate batch degradation; compare results with a freshly prepared control.

Advanced Research Questions

Q. How do researchers resolve contradictions between luminescence and chromogenic assay applications reported for this compound?

  • Analysis Framework :

  • Assay Context : Luminescence measurements (e.g., protease activity via ANBA cleavage) require fluorometers, while chromogenic assays rely on absorbance changes. Verify the detection system compatibility with the substrate’s cleavage products .
  • Literature Cross-Validation : Review enzyme-substrate specificity studies (e.g., thrombin vs. trypsin) to align assay conditions with target protease mechanisms .
    • Data Reconciliation : If conflicting results arise, test substrate stability under varying pH/temperature conditions and confirm enzyme activity with alternative substrates.

Q. What statistical approaches are recommended for analyzing kinetic data generated using this compound in high-throughput screens?

  • Methodology :

  • Normalization : Use internal controls (e.g., substrate-only baselines) to correct for background noise.
  • Nonlinear Regression : Fit Michaelis-Menten curves to determine KmK_m and VmaxV_{max}, accounting for potential substrate inhibition at high concentrations.
  • Error Analysis : Report confidence intervals for kinetic parameters and use ANOVA to compare experimental groups .
    • Software Tools : Prism, R packages (e.g., drc for dose-response curves).

Q. How can researchers optimize this compound concentration to balance signal-to-noise ratios and cost-efficiency in longitudinal studies?

  • Experimental Design :

  • Dose-Response Pilot : Test substrate concentrations from 5–50 µM (adjust based on enzyme activity) to identify the linear range.
  • Stability Monitoring : Include time-course controls to detect signal decay, especially in multi-day assays .
    • Cost-Saving Strategy : Aliquot minimal volumes for single-use to reduce waste.

Q. What strategies mitigate interference from endogenous proteases when using this compound in complex biological matrices (e.g., serum)?

  • Technical Solutions :

  • Pre-Treatment : Deplete non-target proteases via affinity columns or inhibitors (e.g., PMSF for serine proteases).
  • Specificity Controls : Use knockout models or siRNA silencing to confirm target protease contribution .
    • Data Validation : Compare results with synthetic substrates lacking the ANBA-IPA motif to isolate interference effects.

Contradiction Management & Reporting

Q. How should researchers address discrepancies between observed enzymatic activity and theoretical predictions using this compound?

  • Root-Cause Analysis :

  • Substrate Integrity : Confirm purity via HPLC and rule out freeze-thaw-induced aggregation.
  • Enzyme Source : Variability in commercial enzyme preparations (e.g., post-translational modifications) may alter kinetics.
  • Buffer Compatibility : Test ionic strength/pH effects on substrate-enzyme interactions .
    • Reporting Standards : Document all experimental parameters (e.g., temperature, agitation) in line with APA guidelines for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.